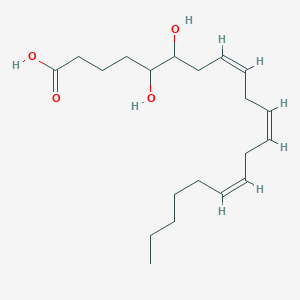

(±)5,6-DHET lactone

Description

Properties

IUPAC Name |

(8Z,11Z,14Z)-5,6-dihydroxyicosa-8,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNYAPAJUNPMGH-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943892 | |

| Record name | 5,6-Dihydroxyicosa-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,6-DHET | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

213382-49-1 | |

| Record name | 5,6-Dihydroxyeicosatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213382-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxyicosa-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DHET | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (±)5,6-DHET Lactone: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)5,6-dihydroxyeicosatrienoic acid lactone, commonly referred to as (±)5,6-DHET lactone or 5,6-δ-DHTL, is a biologically active lipid mediator derived from the cytochrome P450 (CYP) pathway of arachidonic acid metabolism. Initially identified as a stable metabolite of the labile epoxyeicosatrienoic acid (EET), 5,6-EET, the lactone has emerged as a potent vasodilator and a potential endothelium-derived hyperpolarizing factor (EDHF). Its discovery has been intrinsically linked to the study of EETs, with its biological significance being increasingly recognized in recent years. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its study, a summary of its quantitative biological effects, and an elucidation of its signaling pathways.

Discovery and History

The story of this compound begins with the exploration of the metabolism of arachidonic acid by cytochrome P450 enzymes, which produces four regioisomers of epoxyeicosatrienoic acids (EETs). Among these, 5,6-EET was noted for its inherent instability in aqueous solutions. Early studies on 5,6-EET metabolism revealed its rapid conversion to other products, making its quantification challenging.

A significant breakthrough came in 1998 when Fulton et al. developed a sensitive and specific method to measure 5,6-EET levels by utilizing its selective and rapid conversion into a more stable δ-lactone, namely this compound.[1] This study highlighted the chemical properties of the lactone and provided a crucial tool for researchers in the field. It demonstrated that in oxygenated Krebs' buffer, 5,6-EET degrades to 5,6-DHET lactone and 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) with a half-life of approximately 8 minutes.[1]

While initially viewed primarily as a stable degradation product, subsequent research began to investigate the biological activity of the lactone itself. These investigations revealed that this compound is not an inert metabolite but a potent vasodilator, suggesting that the lactonization of 5,6-EET is a metabolic transformation that preserves, and in some contexts may enhance, the vasodilatory potential of the parent compound.[2] This paradigm shift has led to a growing interest in this compound as a signaling molecule in its own right, particularly in the regulation of vascular tone and as a potential therapeutic agent for microvascular dysfunction.[3][4]

Biosynthesis and Metabolism

This compound is formed through the intramolecular cyclization of 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), which is itself primarily formed from the hydrolysis of 5,6-EET. The lactonization of 5,6-EET can also occur directly under acidic conditions.[1] While the formation of 5,6-DHET from 5,6-EET can be catalyzed by soluble epoxide hydrolase (sEH), 5,6-EET is a relatively poor substrate for this enzyme compared to other EET regioisomers.[5] The spontaneous chemical conversion to the lactone is a significant metabolic fate for 5,6-EET in aqueous environments.[6]

The metabolism of this compound itself is an area of active research. Studies have identified that paraoxonases (PONs), a family of esterases, can hydrolyze the lactone back to 5,6-DHET.[7] Specifically, PON1 and PON3 have been shown to efficiently hydrolyze 5,6-DHET lactone, suggesting a role for these enzymes in regulating its biological activity.[7]

Quantitative Data on Biological Activity

This compound is a highly potent vasodilator, with its effects observed at sub-nanomolar concentrations in some vascular beds. The following tables summarize key quantitative data from published studies.

Table 1: Vasodilator Potency of this compound and Related Eicosanoids in Canine Coronary Arterioles

| Compound | EC50 (log [M]) |

| This compound | -13.1 ± 1.0 |

| 5,6-EET | -10.8 ± 0.8 |

| 8,9-DHET | -14.0 ± 0.5 |

| 11,12-DHET | -15.8 ± 0.4 |

| 14,15-DHET | -13.6 ± 0.6 |

Data from Oltman et al. (1998) in isolated canine coronary arterioles pre-constricted with endothelin.[8]

Table 2: Enzyme Kinetics of this compound Hydrolysis by Paraoxonase 1 (PON1)

| Enzyme | Km (µM) | Vmax (µM/s) |

| Recombinant PON1 | 150.99 ± 62.1 | 0.021 ± 0.01 |

Data from a study investigating the interaction between PON1 and 5,6-DHET lactone.[9]

Signaling Pathways

The vasodilatory effect of this compound is primarily endothelium-dependent and is mediated by a signaling cascade that leads to the hyperpolarization of vascular smooth muscle cells. Recent studies have elucidated a key signaling pathway involving a G-protein coupled receptor (GPCR), phospholipase C (PLC), and inositol (B14025) trisphosphate (IP3).[3]

Upon binding to a yet-to-be-identified GPCR on the endothelial cell membrane, this compound activates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates calcium-activated potassium channels (KCa) on the endothelial cell membrane. The efflux of potassium ions (K+) through these channels leads to hyperpolarization of the endothelial cell, which is then transmitted to the underlying vascular smooth muscle cells, causing relaxation and vasodilation.

Experimental Protocols

Synthesis of this compound from 5,6-EET

Principle: this compound can be synthesized from its precursor, 5,6-EET, through acid-catalyzed lactonization.

Materials:

-

5,6-EET

-

Camphorsulfonic acid

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 5,6-EET in a suitable organic solvent such as ethyl acetate.

-

Add a catalytic amount of camphorsulfonic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC. The lactone product will have a different Rf value compared to the starting material.

-

Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Confirm the identity and purity of the product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Measurement of Vasodilation in Isolated Coronary Arterioles

Principle: This protocol measures the change in diameter of isolated coronary arterioles in response to this compound using a pressure myograph system.

Materials:

-

Isolated heart tissue (e.g., from canine or rodent)

-

Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

-

Endothelin-1 (for pre-constriction)

-

This compound stock solution (in ethanol (B145695) or DMSO)

-

Pressure myograph system equipped with a microscope and video camera

-

Data acquisition software

Procedure:

-

Isolate coronary arterioles (typically 80-150 µm in diameter) from the heart tissue under a dissecting microscope and transfer them to a chamber containing cold Krebs-Henseleit buffer.

-

Mount the arteriole on two glass cannulas in the pressure myograph chamber and secure with sutures.

-

Pressurize the arteriole to a physiological pressure (e.g., 60 mmHg) and equilibrate for 30-60 minutes at 37°C while continuously perfusing with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer.

-

Pre-constrict the arteriole to 30-60% of its baseline diameter with a sub-maximal concentration of endothelin-1.

-

Once a stable constriction is achieved, add cumulative concentrations of this compound to the bath, allowing the vessel diameter to stabilize at each concentration.

-

Record the vessel diameter continuously using the video camera and data acquisition software.

-

Calculate the vasodilation at each concentration as the percentage reversal of the endothelin-1-induced constriction.

-

Construct a dose-response curve and calculate the EC50 value.

Intracellular Calcium Imaging in Endothelial Cells

Principle: This method visualizes and quantifies changes in intracellular calcium concentration ([Ca2+]i) in cultured endothelial cells in response to this compound using a fluorescent calcium indicator.

Materials:

-

Cultured endothelial cells (e.g., human coronary artery endothelial cells)

-

Cell culture medium

-

Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

-

Image analysis software

Procedure:

-

Plate endothelial cells on glass-bottom dishes or coverslips and grow to 70-80% confluency.

-

Prepare a loading buffer by diluting the calcium indicator (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 (to aid dye solubilization) in HBSS.

-

Wash the cells with HBSS and then incubate them with the loading buffer for 30-60 minutes at 37°C in the dark.

-

After loading, wash the cells twice with HBSS to remove extracellular dye.

-

Mount the dish/coverslip on the stage of the fluorescence microscope.

-

Acquire baseline fluorescence images for a few minutes to establish a stable baseline.

-

Add a specific concentration of this compound to the cells and continue to record fluorescence images.

-

For Fura-2, alternate excitation wavelengths between 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. For Fluo-4, use an excitation wavelength of ~490 nm and measure the emission at ~520 nm.

-

Analyze the changes in fluorescence intensity or ratio over time to quantify the calcium response.

Conclusion

This compound has evolved from being considered a mere stable metabolite of 5,6-EET to a recognized bioactive lipid mediator with potent vasodilatory properties. Its discovery and history are intertwined with the broader investigation of arachidonic acid metabolism. The elucidation of its signaling pathway through a G-protein coupled receptor, PLC, and IP3-mediated calcium release provides a solid framework for understanding its mechanism of action. The detailed experimental protocols provided in this guide offer researchers the necessary tools to further investigate the physiological and pathophysiological roles of this intriguing molecule. Future research focused on identifying the specific GPCR for this compound and exploring its therapeutic potential in cardiovascular diseases is warranted.

References

- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monolayer autoxidation of arachidonic acid to epoxyeicosatrienoic acids as a model of their potential formation in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (±)5,6-DHET Lactone: Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)5,6-DHET lactone, a stable metabolite derived from the enzymatic processing of arachidonic acid, has garnered significant interest within the scientific community for its notable biological activities, particularly its role in vasodilation. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound, systematically known as (±)-5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid δ-lactone, is a C20 fatty acid derivative featuring a six-membered lactone ring. The designation "(±)" indicates that it is a racemic mixture, comprising equal amounts of enantiomers. The IUPAC name for one of the specific stereoisomers is (6S)-6-[(1R,3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one.[1] The molecule possesses two chiral centers at the C5 and C6 positions, giving rise to four possible stereoisomers. The lactone ring is formed through an intramolecular esterification between the carboxylic acid at C1 and the hydroxyl group at C5 of the parent 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).

The stereochemistry of the precursor molecule, 5,6-DHET, dictates the stereochemical configuration of the resulting lactone. The enzymatic conversion of leukotriene A4 can produce (5S,6R)-DiHETE, which has demonstrated leukotriene D4-like activity. This underscores the critical role of stereochemistry in the biological function of these eicosanoids.

Diagram: Stereochemical Precursors to this compound

Caption: Stereochemical relationship between 5,6-DHET isomers and their corresponding lactones.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic properties of this compound is presented in the table below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₃ | [1] |

| Molecular Weight | 320.47 g/mol | [1] |

| CAS Number | 213126-92-2 | [2][3] |

| Appearance | A solution in ethanol | [3] |

| Boiling Point (Predicted) | 483.4 ± 40.0 °C | [2] |

| Density (Predicted) | 0.993 ± 0.06 g/cm³ | [2] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [3][4] |

| IR Spectroscopy (Predicted) | The carbonyl (C=O) stretching vibration of a six-membered lactone (δ-lactone) typically appears in the range of 1735-1750 cm⁻¹. | |

| Mass Spectrometry | The fragmentation of δ-lactones is often characterized by sequential losses of water and carbon monoxide. |

Biological Activity and Signaling Pathways

This compound is a biologically active molecule that exerts its effects through specific signaling pathways. Its primary recognized activity is the induction of vasodilation.

Vasodilation Signaling Pathway

This compound induces endothelium-dependent vasodilation. This process is initiated by the binding of the lactone to a G-protein coupled receptor (GPCR) on the surface of endothelial cells. This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The subsequent increase in intracellular Ca²⁺ concentration activates calcium-dependent potassium channels (KCa), leading to hyperpolarization of the endothelial cell membrane and ultimately vasodilation.

Diagram: Vasodilation Signaling Pathway of this compound

Caption: Endothelium-dependent vasodilation pathway initiated by this compound.

Metabolism by Paraoxonases

This compound is a substrate for paraoxonase (PON) enzymes, particularly PON1 and PON3. These enzymes hydrolyze the lactone ring, converting it back to the open-chain 5,6-DHET. This metabolic process is thought to regulate the biological activity of the lactone.

Diagram: Metabolic Pathway of this compound

Caption: Formation and metabolism of this compound.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of δ-lactones involves the acid-catalyzed intramolecular cyclization of the corresponding δ-hydroxy carboxylic acid. The synthesis of this compound can be achieved from its precursor, (±)5,6-dihydroxyeicosatrienoic acid (5,6-DHET).

Protocol:

-

Dissolve (±)5,6-DHET in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid or camphorsulfonic acid.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by adding a mild base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure this compound.

Isolation from Biological Samples (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common and effective method for isolating eicosanoids, including this compound, from complex biological matrices such as plasma or tissue homogenates.

Protocol:

-

Sample Pre-treatment: Acidify the biological sample (e.g., plasma) to a pH of approximately 3.5 with a dilute acid (e.g., 2M HCl). This ensures that the carboxylic acid group of any open-chain form is protonated, enhancing its retention on the SPE column.

-

SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol (B129727) and then with deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 15% methanol in water) to remove polar impurities. A subsequent wash with a non-polar solvent like hexane (B92381) can be used to remove non-polar lipids.

-

Elution: Elute the this compound from the cartridge using an appropriate organic solvent, such as ethyl acetate or methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., the initial mobile phase for HPLC).

Characterization by HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of an acid modifier like 0.1% formic acid or acetic acid to improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 205-215 nm) is suitable for detecting the lactone, which lacks a strong chromophore. More sensitive and specific detection can be achieved by coupling the HPLC to a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: For GC analysis, the hydroxyl group of the lactone needs to be derivatized, for example, by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility.

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.

-

Temperature Program: A temperature gradient is employed to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Ionization: Electron ionization (EI) is typically used.

-

Mass Analysis: The mass spectrometer is operated in full scan mode to obtain the mass spectrum for identification or in selected ion monitoring (SIM) mode for targeted quantification. The fragmentation pattern of the derivatized lactone will show characteristic ions that can be used for its identification.

Diagram: Experimental Workflow for this compound Analysis

Caption: A typical workflow for the extraction and analysis of this compound.

Conclusion

This compound is a significant metabolite of arachidonic acid with well-defined biological activities, particularly in the cardiovascular system. Its chemical structure, stereochemistry, and metabolic pathways are key to understanding its function. The experimental protocols outlined in this guide provide a framework for its synthesis, isolation, and characterization, enabling further research into its physiological and pathological roles. A deeper understanding of this molecule and its signaling mechanisms may open new avenues for the development of therapeutic agents targeting cardiovascular and inflammatory diseases.

References

(±)5,6-DHET Lactone: A Stable and Biologically Active Metabolite of 5,6-EET

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Epoxyeicosatrienoic acids (EETs) are potent lipid signaling molecules with significant therapeutic potential, particularly in cardiovascular and inflammatory diseases. However, the inherent instability of certain regioisomers, notably 5,6-EET, has hampered its research and clinical development. This technical guide focuses on (±)5,6-dihydroxy-eicosatrienoic acid (DHET) lactone, a stable and biologically active metabolite of 5,6-EET. We provide a comprehensive overview of its formation, stability, and biological functions, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. This document serves as a critical resource for researchers and drug development professionals interested in harnessing the therapeutic potential of the 5,6-EET metabolic pathway.

Introduction: The Challenge of 5,6-EET Instability

EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and are involved in a myriad of physiological processes, including vasodilation, anti-inflammation, and angiogenesis.[1][2] The four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET) exhibit distinct biological activities.[3] While all EETs are metabolized and inactivated by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs), 5,6-EET presents a unique challenge due to its chemical instability.[1][4]

Under neutral or acidic aqueous conditions, 5,6-EET is labile and rapidly undergoes spontaneous intramolecular cyclization to form a more stable δ-lactone, (±)5,6-DHET lactone.[5][6][7] In oxygenated Krebs' buffer, 5,6-EET degrades to both the lactone and 5,6-DHET with a half-life of approximately 8 minutes.[5][8] This inherent instability has made the study of 5,6-EET challenging, leading to difficulties in its quantification and the interpretation of its biological effects.[5][9] Recent evidence also suggests that in addition to this chemical conversion, 5,6-EET can be metabolized enzymatically by both soluble and microsomal epoxide hydrolases.[10] Furthermore, 5,6-EET is a poor substrate for sEH compared to other EET regioisomers, and can be metabolized by cyclooxygenase-2 (COX-2) to form 5,6-epoxy-prostaglandin F1α.[1][4]

Formation and Stability of this compound

The formation of this compound is a key metabolic fate of 5,6-EET. This process can occur spontaneously or be acid-catalyzed. The lactone is significantly more stable than its parent compound, making it a more tractable molecule for research and potential therapeutic applications.

Chemical Transformation of 5,6-EET

The conversion of 5,6-EET to its δ-lactone is a spontaneous intramolecular cyclization reaction. This lactonization can be accelerated in the presence of acid.[5][9]

Caption: Metabolic fate of 5,6-EET.

Quantitative Data on Stability and Formation

The following table summarizes key quantitative data regarding the stability and formation of this compound.

| Parameter | Value | Conditions | Reference |

| 5,6-EET Half-life | ~8 minutes | Oxygenated Krebs' buffer | [5][8] |

| Conversion to Lactone | Complete within 30-40 min | In the presence of camphorsulfonic acid | [9] |

| 5,6-EET Release (Kidney) | 20 ± 5 pg/mL | Perfusate from isolated kidney | [5][8] |

| 5,6-EET Release (Coronary) | 9 ± 2 pg/mL | Coronary perfusate | [5][8] |

| AA-stimulated 5,6-EET Release (Kidney) | 45.5 ± 5.5 pg/mL | After arachidonic acid administration | [5][8] |

| AA-stimulated 5,6-EET Release (Coronary) | 21.6 ± 6.3 pg/mL | After arachidonic acid administration | [5][8] |

Biological Activity and Signaling Pathways

Contrary to the general assumption that EET metabolites are less active, this compound retains significant biological activity, particularly as a vasodilator.[7][11]

Vasodilatory Effects

Both 5,6-EET and this compound are potent vasodilators.[7][11] The lactone has been identified as a potential endothelium-derived hyperpolarizing factor (EDHF).[7] In canine coronary arterioles, the δ-lactone of 5,6-EET exhibited extremely potent vasodilation.[11]

| Compound | Potency (EC50/ED50) | Vascular Bed | Reference |

| This compound | -15.8 to -13.1 log [M] | Canine coronary arterioles | [11] |

| 5,6-EET | 4.69 nmol | Rabbit kidney | [12] |

| 5,6-epoxy-PGE1 | 0.43 nmol | Rabbit kidney | [12] |

| PGE2 | 0.42 nmol | Rabbit kidney | [12] |

Signaling Pathways of this compound

The vasodilatory action of this compound is mediated through an increase in intracellular calcium in endothelial cells, leading to endothelial hyperpolarization.[7] This is in contrast to its parent compound, 5,6-EET, whose vasodilator activity can also be dependent on its metabolism by cyclooxygenase (COX) to active prostaglandin (B15479496) analogs.[2][12]

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the analysis and biological assessment of this compound.

Protocol for Determination of 5,6-EET via Lactone Intermediate

This method utilizes the selective conversion of 5,6-EET to its stable lactone for purification and subsequent quantification.[5][8]

Caption: Quantification of 5,6-EET via its lactone.

Methodology:

-

Sample Preparation: Acidify the biological sample (e.g., perfusate, plasma) to facilitate lactonization. For complete conversion, incubate with an acid catalyst such as camphorsulfonic acid.[5][8]

-

Extraction: Extract the lipids using an appropriate organic solvent.

-

HPLC Purification:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% acetic acid is typically used.

-

Collect the fraction corresponding to the retention time of the this compound standard.

-

-

Reconversion to 5,6-DHET: Evaporate the solvent from the collected fraction and incubate with a base, such as triethylamine, to hydrolyze the lactone to 5,6-DHET.[5][8]

-

Derivatization and GC-MS Analysis:

-

Derivatize the 5,6-DHET to a volatile ester (e.g., pentafluorobenzyl ester) and a silyl (B83357) ether (e.g., trimethylsilyl (B98337) ether).

-

Quantify using gas chromatography-mass spectrometry (GC-MS) with an appropriate internal standard (e.g., deuterated 5,6-DHET).

-

Protocol for Measuring Intracellular Calcium Mobilization

This protocol describes the use of a fluorescent calcium indicator to measure the effect of this compound on intracellular calcium levels in endothelial cells.[7][13][14]

Methodology:

-

Cell Culture: Culture endothelial cells on glass coverslips suitable for fluorescence microscopy.

-

Dye Loading:

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at 37°C in the dark.

-

Wash the cells to remove excess dye.

-

-

Fluorescence Measurement:

-

Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

-

Continuously perfuse the cells with buffer and record baseline fluorescence.

-

Apply this compound at the desired concentration and record the change in fluorescence intensity.

-

At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal, followed by a calcium chelator (e.g., EGTA) to obtain the minimum signal for calibration.

-

-

Data Analysis: Calculate the ratio of fluorescence at the two excitation or emission wavelengths (depending on the dye) and convert this ratio to intracellular calcium concentration using the Grynkiewicz equation.

This compound in Drug Development

The stability and sustained biological activity of this compound make it and its analogs attractive candidates for drug development.

-

Stable Analogs: The challenges with 5,6-EET's stability have led to the development of stable analogs that mimic its biological effects.[15] The lactone itself represents a naturally occurring stable analog.

-

Therapeutic Potential: A stable lactone derivative of eicosapentaenoic acid (EPA), 5,6-diHETE lactone, has shown promise in a preclinical model of pulmonary arterial hypertension, suggesting the therapeutic potential of this class of compounds.[16]

-

Target for sEH Inhibitors: While 5,6-EET is a poor substrate for sEH, the overall balance of EETs and DHETs is crucial. Inhibitors of sEH, which increase the levels of other more abundant EETs, are a major area of drug development.[4][17] Understanding the complete metabolic profile of all EETs, including the formation of stable lactones, is critical for the successful development of sEH inhibitors.

Conclusion

This compound is a chemically stable and biologically active metabolite of the otherwise labile 5,6-EET. Its potent vasodilatory effects, mediated by a distinct signaling pathway involving intracellular calcium mobilization, highlight its importance in vascular biology. The methodologies outlined in this guide provide a framework for the accurate quantification and functional characterization of this important lipid mediator. For researchers and drug development professionals, this compound and its analogs represent a promising avenue for the development of novel therapeutics targeting the EET pathway. Further investigation into the specific receptors and downstream effectors of this compound will undoubtedly uncover new opportunities for therapeutic intervention in a range of diseases.

References

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Renal vasodilator activity of 5,6-epoxyeicosatrienoic acid depends upon conversion by cyclooxygenase and release of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BioKB - CoOccurrence - 5,6-EET - metabolic process [biokb.lcsb.uni.lu]

- 16. Frontiers | EPA-lactone derivative, 5,6-diHETE lactone, improves pulmonary arterial hypertension in a monocrotaline-induced model [frontiersin.org]

- 17. journals.physiology.org [journals.physiology.org]

Mechanism of Action of 5,6-DHET Lactone on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydroxyeicosatrienoic acid lactone (5,6-DHET lactone), also referred to as 5,6-δ-DHTL or EPA-L when derived from eicosapentaenoic acid, is a stable, biologically active lipid mediator. It is formed in aqueous solutions from the cytochrome P450 (CYP) epoxygenase metabolite, 5,6-epoxyeicosatrienoic acid (5,6-EET).[1][2] While 5,6-EET is highly labile, its lactone derivative demonstrates significant stability and potent effects on the vascular endothelium.[3] This guide provides an in-depth analysis of the molecular mechanisms through which 5,6-DHET lactone modulates endothelial cell function, its impact on vascular tone and permeability, and its potential as a therapeutic agent.

Core Mechanism: Endothelium-Dependent Hyperpolarization and Vasodilation

The primary mechanism of action of 5,6-DHET lactone on endothelial cells is the induction of vasodilation through its role as an Endothelium-Derived Hyperpolarizing Factor (EDHF).[1][4] This action is crucial for regulating vascular tone, particularly in microvessels, and can compensate for impaired nitric oxide (NO) signaling in dysfunctional endothelia.[5] The process is initiated by the activation of a specific signaling cascade within the endothelial cell, leading to the hyperpolarization and subsequent relaxation of adjacent vascular smooth muscle cells.

The key signaling pathway involves:

-

Receptor Activation: 5,6-DHET lactone is proposed to bind to a G-protein-coupled receptor (GPR) on the surface of endothelial cells.[5]

-

PLC-IP3 Signaling: This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) trisphosphate (IP3).[5]

-

Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[1][4] Ryanodine (B192298) receptors may also contribute to this calcium elevation.[1][6]

-

KCa Channel Activation: The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) activates small and intermediate conductance calcium-activated potassium channels (KCa) on the endothelial cell membrane.[1][2]

-

Endothelial Hyperpolarization: Activation of KCa channels leads to an efflux of potassium (K+) ions from the cell, causing hyperpolarization of the endothelial cell membrane.[1] This hyperpolarization is then transmitted to the underlying vascular smooth muscle cells, inducing relaxation and vasodilation.

Notably, this vasodilation is largely independent of the nitric oxide (NO) pathway.[5][7]

Modulation of Vascular Permeability and Anti-Inflammatory Effects

Beyond its role in vasodilation, 5,6-DHET lactone exhibits crucial anti-inflammatory properties by attenuating vascular hyperpermeability. In inflammatory states, mediators like histamine (B1213489) trigger a sharp increase in endothelial intracellular Ca2+, leading to nitric oxide production, vascular relaxation, and disruption of the endothelial barrier, which results in hyperpermeability.[8]

5,6-DHET lactone directly counteracts this process by inhibiting the histamine-induced elevation of [Ca2+]i in endothelial cells.[8] By preventing this calcium surge, it effectively attenuates both excessive vasodilation and endothelial barrier dysfunction, thereby reducing vascular leakage associated with inflammation.[8]

Quantitative Data Summary

The biological effects of 5,6-DHET lactone have been quantified in various experimental models. The tables below summarize key findings.

Table 1: Vasoactive and Blood Pressure Effects

| Parameter | Model | Treatment/Dose | Result | Reference |

| Vasodilation | Isolated Human Microvessels | 5,6-DHET Lactone (Dose-dependent) | Induces dose-dependent vasodilation. | [1][2] |

| Mean Pulmonary Arterial Pressure | Monocrotaline-induced PAH Rats | 3.0 mg/kg 5,6-DHET Lactone (i.v.) | Significant reduction in mPAP. | [7] |

| Blood Pressure | 5/6 Nephrectomy Hypertensive Rats | 5,6-DHET Lactone | Elicits a blood-pressure-lowering effect. | [7] |

| Vascular Relaxation | Isolated Mouse Aorta | 5,6-DHET Lactone | Attenuated acetylcholine-induced relaxation. | [8] |

Table 2: Effects on Endothelial Cell Signaling and Function

| Parameter | Model | Treatment | Result | Reference |

| Intracellular Ca2+ ([Ca2+]i) | Human Endothelial Cells | 5,6-DHET Lactone (Dose-dependent) | Induced a dose-dependent increase in [Ca2+]i. | [1][4] |

| Intracellular Ca2+ ([Ca2+]i) | Human Umbilical Vein Endothelial Cells (HUVECs) | 5,6-DHET Lactone | Inhibited histamine-induced increases in [Ca2+]i. | [8] |

| Endothelial Barrier Function | HUVECs | 5,6-DHET Lactone | Inhibited histamine-induced barrier disruption. | [8] |

| Nitric Oxide (NO) Production | HUVECs | 5,6-DHET Lactone | Inhibited histamine-induced NO production. | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline protocols for key experiments cited in the literature.

Vascular Reactivity (Microvessel Dilation)

This protocol is used to assess the direct effect of 5,6-DHET lactone on vascular tone in isolated arteries.

-

Vessel Isolation: Human arterioles are dissected from subcutaneous fat biopsies obtained during elective surgeries. Vessels are cleaned of adipose and connective tissue in a cooled dissection chamber containing physiological salt solution (PSS).

-

Cannulation and Pressurization: A segment of the arteriole is transferred to a vessel chamber and mounted on two opposing glass micropipettes. The vessel is tied to the pipettes and pressurized to a transmural pressure (e.g., 60 mmHg) to mimic physiological conditions.

-

Viability and Pre-constriction: The viability of the vessel is confirmed by its constriction in response to a high-potassium solution and its dilation to acetylcholine. The vessel is then pre-constricted with an agent like endothelin-1 (B181129) to achieve a stable baseline tone.

-

Dose-Response Curve: 5,6-DHET lactone is added to the superfusing bath in increasing concentrations. The internal diameter of the vessel is continuously recorded using video microscopy.

-

Inhibitor Studies: To probe the mechanism, experiments are repeated after pre-incubating the vessel with specific inhibitors, such as L-NAME (to block NO synthase) or a combination of apamin (B550111) and charybdotoxin (B568394) (to block KCa channels). Endothelial denudation (by mechanical rubbing) is used as a control to confirm endothelium-dependency.[1][2]

Intracellular Calcium ([Ca2+]i) Measurement in Endothelial Cells

This method quantifies changes in cytosolic calcium concentration in response to 5,6-DHET lactone.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on glass coverslips in appropriate media.

-

Dye Loading: Cells are loaded with a ratiometric calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.

-

Fluorescence Microscopy: The coverslip is mounted on the stage of an inverted microscope equipped for fluorescence imaging. Cells are excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence intensities is recorded. This ratio is proportional to the [Ca2+]i.

-

Stimulation and Data Acquisition: A baseline fluorescence ratio is established. 5,6-DHET lactone is then added to the chamber, and the change in the fluorescence ratio is recorded over time to measure the calcium response.

-

Inhibitor Studies: To identify the source of the calcium increase, cells can be pre-treated with antagonists for IP3 receptors or ryanodine receptors before stimulation with the lactone.[1][4]

Lipidomic Analysis by LC-MS/MS

This protocol is used to quantify levels of 5,6-DHET lactone and other lipid metabolites in biological samples like plasma.

-

Sample Preparation: Plasma samples (e.g., 100 µL) are deproteinized by adding cold methanol (B129727) containing a deuterated internal standard.

-

Centrifugation: The mixture is centrifuged at high speed (e.g., 5000 g) at 4°C to pellet the precipitated proteins.

-

Extraction: The supernatant containing the lipid metabolites is carefully transferred and diluted with water.

-

LC-MS/MS Analysis: The prepared sample is injected into an ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS). The metabolites are separated on the UPLC column and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.[7]

Conclusion

5,6-DHET lactone is a stable and potent lipid mediator that exerts significant effects on endothelial cells, primarily functioning as an Endothelium-Derived Hyperpolarizing Factor. Its mechanism of action, centered on a GPR-PLC-IP3-Ca2+ signaling cascade, leads to endothelium-dependent vasodilation that is independent of nitric oxide. Furthermore, its ability to inhibit agonist-induced calcium influx provides a clear mechanism for its anti-inflammatory and anti-permeability effects. These distinct and complementary actions highlight 5,6-DHET lactone as a promising molecule for the development of novel therapeutics targeting endothelial dysfunction in cardiovascular diseases such as hypertension and pulmonary arterial hypertension.

References

- 1. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5,6-diHETE lactone (EPA-L) mediates hypertensive microvascular dilation by activating the endothelial GPR-PLC-IP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | EPA-lactone derivative, 5,6-diHETE lactone, improves pulmonary arterial hypertension in a monocrotaline-induced model [frontiersin.org]

- 8. 5,6-DiHETE attenuates vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Signaling Pathway of (±)5,6-DHET Lactone in Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)5,6-dihydroxyeicosatrienoic acid (DHET) lactone, a stable metabolite of the epoxyeicosatrienoic acid (EET) 5,6-EET, is an emerging lipid mediator with significant vasoactive properties. This technical guide provides a comprehensive overview of the current understanding of the signaling pathway of (±)5,6-DHET lactone and its impact on vascular smooth muscle (VSM) function. The primary mechanism of action for this compound-induced vasodilation is endothelium-dependent, involving a sophisticated signaling cascade within endothelial cells that ultimately leads to the relaxation of the adjacent vascular smooth muscle. This document details this core pathway, summarizes key quantitative data, provides illustrative experimental protocols, and uses visualizations to clarify complex interactions. While direct actions on vascular smooth muscle cells are a topic of ongoing research, the predominant, evidence-based pathway is an indirect one, mediated by the endothelium.

Introduction: The Cytochrome P450-Epoxygenase Pathway and its Metabolites

The vascular tone is a tightly regulated process involving a complex interplay of signaling molecules. Among these are the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1][2] EETs are known for their vasodilatory, anti-inflammatory, and anti-proliferative effects in the vasculature.[1][3] However, EETs are rapidly metabolized by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[1][2]

The 5,6-EET isomer is unique in that it can undergo rapid lactonization in an aqueous environment to form the more stable 5,6-dihydroxytrienoic lactone (5,6-δ DHTL), herein referred to as this compound.[4] This stability makes the lactone a molecule of significant interest for understanding vascular signaling and for potential therapeutic applications. Recent studies have begun to elucidate its mechanism of action, revealing it as a potent endothelium-derived hyperpolarizing factor (EDHF).[4]

The Core Signaling Pathway: An Endothelium-Dependent Mechanism

Current research strongly indicates that this compound exerts its primary vasodilatory effect through a signaling cascade initiated in the vascular endothelium.[4][5] Mechanical denudation of the endothelial layer has been shown to abolish the vasodilation induced by this lactone.[4] The signaling pathway can be dissected into several key steps:

Receptor Activation and Intracellular Calcium Mobilization in Endothelial Cells

The signaling cascade is initiated by the binding of this compound to a putative G-protein coupled receptor (GPCR) on the surface of endothelial cells. While a specific receptor has not yet been definitively identified, the downstream effects are consistent with GPCR activation.[6] This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] This results in a significant, dose-dependent increase in intracellular Ca2+ concentration ([Ca2+]i) within the endothelial cells.[4] This elevation in [Ca2+]i is a critical step for the subsequent events in the pathway.

Activation of Potassium Channels and Endothelial Hyperpolarization

The rise in intracellular Ca2+ in endothelial cells activates small-conductance (SKCa) and intermediate-conductance (IKCa) calcium-activated potassium channels.[4] The activation of these channels leads to an efflux of potassium (K+) ions from the endothelial cell, following their electrochemical gradient.[7]

This loss of positive charge from the cell results in hyperpolarization of the endothelial cell membrane. This change in membrane potential is a key component of the EDHF response.

Transmission of the Hyperpolarizing Signal to Vascular Smooth Muscle

The hyperpolarization of the endothelial cell is transmitted to the adjacent vascular smooth muscle cells. This can occur through two primary mechanisms:

-

Direct electrical coupling: The hyperpolarization can be conducted directly from endothelial cells to VSMCs through myoendothelial gap junctions.

-

Potassium ion efflux: The efflux of K+ from endothelial cells can create a localized area of hyperkalemia in the myoendothelial space, which can then activate inward-rectifier potassium channels (Kir) on the VSMC membrane, leading to VSMC hyperpolarization.[8]

Vascular Smooth Muscle Relaxation

The hyperpolarization of the VSMC membrane potential leads to the closure of voltage-gated L-type calcium channels.[7] This reduces the influx of extracellular Ca2+ into the VSMC, a primary trigger for smooth muscle contraction. The resulting decrease in intracellular Ca2+ in the VSMC leads to the dephosphorylation of myosin light chains and, consequently, vasorelaxation.[8]

Potential for Direct Effects on Vascular Smooth Muscle

While the endothelium-dependent pathway is well-supported by current evidence, the possibility of direct effects of this compound on VSMCs cannot be entirely ruled out and remains an area for further investigation. The parent compounds, EETs, have been shown in some studies to directly activate large-conductance Ca2+-activated K+ (BKCa) channels on isolated VSMCs, leading to hyperpolarization and relaxation.[9] However, studies specifically investigating the direct action of the lactone form on endothelium-denuded vessels are lacking. One study observed that while sEH inhibitors could suppress VSMC proliferation, exogenously applied EETs had minimal effect, suggesting that the mechanism may be more complex than simple EET stabilization and could involve other metabolites or pathways.[10]

Therefore, while the core, evidence-based signaling pathway for this compound is indirect and mediated by the endothelium, future research may uncover direct actions on VSMCs.

Quantitative Data

The following table summarizes the available quantitative data for the vasoactive effects of this compound and related compounds. The data highlights the potent vasodilatory properties of these lipid mediators.

| Compound | Preparation | Pre-constrictor | Parameter | Value | Reference |

| 5,6-δ DHTL | Isolated human microvessels | - | Vasodilation | Dose-dependent | [4] |

| 5,6-EET | Rabbit portal vein cells | - | EC50 for K+ channel activation | 0.1 µM | [9] |

| 11,12-EET | Rat aorta (U46619 pre-constricted) | U46619 | IC50 for relaxation | 0.6 µM | [6] |

| 14,15-EET | Rat aorta (U46619 pre-constricted) | U46619 | IC50 for relaxation | 0.8 µM | [6] |

| 5,6-EET | Isolated, perfused rabbit lung | U46619 | % Dilation at 50 nM | 42% | [11] |

Experimental Protocols

Protocol for Assessment of Endothelium-Dependent Vasodilation in Isolated Arteries

This protocol is designed to determine if the vasodilatory effect of this compound is dependent on the endothelium.

1. Tissue Preparation: a. Humanely euthanize the experimental animal (e.g., rat, mouse) in accordance with institutional guidelines. b. Carefully dissect the desired artery (e.g., mesenteric artery, aorta) and place it in cold, oxygenated Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose). c. Clean the artery of adhering fat and connective tissue under a dissecting microscope. d. Cut the artery into rings of 2-3 mm in length. e. For endothelium-denuded rings, gently rub the luminal surface with a fine wire or forceps. Successful denudation should be confirmed by the lack of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine (B1216132) at 1 µM).

2. Vascular Reactivity Assay (Wire Myography): a. Mount the arterial rings on two stainless steel wires in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. b. Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1-2 g (this may vary depending on the vessel). c. After equilibration, pre-constrict the arterial rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM) or U46619 to achieve a stable contraction plateau. d. Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath at regular intervals. e. Record the changes in isometric tension. f. Express the relaxation response as a percentage of the pre-constriction induced by phenylephrine or U46619.

3. Data Analysis: a. Construct concentration-response curves for this compound in both endothelium-intact and endothelium-denuded rings. b. Compare the relaxation responses between the two groups. A significant reduction or abolition of the relaxation in the denuded rings indicates an endothelium-dependent mechanism.

Protocol for Measurement of Intracellular Calcium in Cultured Endothelial Cells

This protocol allows for the direct measurement of changes in intracellular calcium concentration in response to this compound.

1. Cell Culture: a. Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells on glass coverslips in appropriate growth medium until they reach confluency.

2. Calcium Imaging: a. Wash the cells with a physiological salt solution (PSS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, pH 7.4. b. Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in PSS for 30-60 minutes at 37°C. c. After loading, wash the cells with PSS to remove excess dye and allow for de-esterification for at least 20 minutes. d. Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. e. Perfuse the cells with PSS and record a stable baseline fluorescence. f. Perfuse the cells with varying concentrations of this compound and record the changes in fluorescence intensity. g. At the end of each experiment, calibrate the Fura-2 signal by determining the maximum fluorescence with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, and the minimum fluorescence in a calcium-free solution containing a calcium chelator (e.g., EGTA).

3. Data Analysis: a. Calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2). b. Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation. c. Plot the change in [Ca2+]i over time in response to this compound.

Visualizations

Signaling Pathway Diagram

Caption: Endothelium-dependent signaling pathway of this compound leading to vasorelaxation.

Experimental Workflow Diagram

Caption: Workflow for assessing endothelium-dependent vasodilation using wire myography.

Conclusion and Future Directions

The signaling pathway of this compound in the vasculature is a compelling example of endothelium-mediated control of smooth muscle function. The current body of evidence strongly supports a mechanism involving endothelial GPCR activation, a PLC-IP3-Ca2+ signaling cascade, and subsequent activation of KCa channels, leading to endothelial hyperpolarization that is transmitted to the vascular smooth muscle, ultimately causing vasorelaxation.

For researchers and drug development professionals, this pathway presents several points of interest. Modulating the stability of this compound, for instance through the inhibition of soluble epoxide hydrolase, could be a viable therapeutic strategy for conditions characterized by endothelial dysfunction and increased vascular tone, such as hypertension.

Future research should focus on several key areas:

-

Identification of the specific endothelial receptor for this compound.

-

Investigation into the potential direct, endothelium-independent effects of this compound on vascular smooth muscle cells, particularly its interaction with various potassium channels.

-

Elucidation of the role of this signaling pathway in various vascular beds and in pathophysiological conditions.

A deeper understanding of these aspects will be crucial for fully harnessing the therapeutic potential of this important lipid mediator.

References

- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular pharmacology of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,6-diHETE lactone (EPA-L) mediates hypertensive microvascular dilation by activating the endothelial GPR-PLC-IP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potassium channel activation in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of K+ channel in vascular smooth muscles by cytochrome P450 metabolites of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential Effects of sEH Inhibitors on the Proliferation and Migration of Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide and prostaglandins mediate vasodilation to 5,6-EET in rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 5,6-DHET Lactone in Endothelium-Dependent Hyperpolarization

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelium-derived hyperpolarizing factors (EDHFs) are crucial for regulating vascular tone, particularly in resistance arteries where they complement the actions of nitric oxide (NO) and prostacyclin. Among the candidates for EDHF are epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. The 5,6-EET regioisomer is notably unstable in aqueous solutions, rapidly undergoing lactonization to form the more stable 5,6-dihydroxyeicosatrienoic acid lactone (5,6-DHET lactone), also known as 5,6-δ-dihydroxytrienoic lactone (5,6-δ DHTL).[1][2] This technical guide provides a comprehensive overview of the current understanding of 5,6-DHET lactone's role as a potential EDHF, detailing its metabolic formation, signaling pathways, and the experimental methodologies used to elucidate its function.

Metabolic Pathway and Formation

The biosynthesis of 5,6-DHET lactone is a two-step process initiated from arachidonic acid, a polyunsaturated fatty acid typically esterified in the cell membrane.

-

Epoxidation: Upon stimulation by various agonists (e.g., acetylcholine (B1216132), bradykinin) or physical forces (e.g., shear stress), phospholipases release arachidonic acid.[3] Cytosolic CYP epoxygenase enzymes, particularly from the CYP2C and CYP2J families, then convert arachidonic acid into 5,6-EET.[4][5]

-

Lactonization: 5,6-EET is chemically labile in aqueous physiological environments. It spontaneously cyclizes to form the more stable δ-lactone derivative, 5,6-DHET lactone.[1][2][6] This lactonization is a rapid process, with the half-life of 5,6-EET in buffer being approximately 8 minutes.[6][7] This inherent instability of 5,6-EET suggests that its stable lactone metabolite may be the biologically relevant signaling molecule in many contexts.

A parallel metabolic fate for 5,6-EET is its hydrolysis by the soluble epoxide hydrolase (sEH) enzyme, which converts it into the corresponding, and generally less active, diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).[4][8][9]

Signaling Pathway in Endothelium-Dependent Hyperpolarization

Current evidence strongly suggests that 5,6-DHET lactone functions as an EDHF by initiating a signaling cascade within endothelial cells, leading to hyperpolarization that is subsequently transmitted to vascular smooth muscle cells (VSMCs).

The proposed mechanism is as follows:

-

Endothelial Cell Activation: 5,6-DHET lactone acts on the endothelial cell. While a specific G-protein coupled receptor (GPR) has been proposed, its identity is not yet fully confirmed.[10]

-

PLC-IP₃ Pathway: This interaction activates the Phospholipase C (PLC) signaling pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃).[10]

-

Intracellular Ca²⁺ Release: IP₃ binds to its receptors (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm and increasing intracellular Ca²⁺ concentration ([Ca²⁺]i).[1][11] Ryanodine (B192298) receptors may also contribute to this Ca²⁺ release.[1][11] Notably, this Ca²⁺ elevation is not blocked by antagonists of the TRPV4 channel, distinguishing its action from that of its precursor, 5,6-EET, which can activate TRPV4.[1][12]

-

KCa Channel Activation: The rise in [Ca²⁺]i activates small- and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa) on the endothelial cell membrane.[1][2]

-

Endothelial Hyperpolarization: Activation of SKCa and IKCa channels leads to an efflux of potassium (K⁺) ions from the endothelial cell, causing membrane hyperpolarization.[1]

-

Signal Transmission and Vasodilation: This hyperpolarization is transmitted to the adjacent VSMCs, likely through myoendothelial gap junctions (MEGJs). The hyperpolarization in VSMCs closes voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and leading to smooth muscle relaxation and vasodilation.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on 5,6-DHET lactone and related compounds.

Table 1: Vasoactive Effects of 5,6-DHET Lactone

| Parameter | Species/Vessel | Value/Observation | Antagonists/Conditions | Reference |

|---|---|---|---|---|

| Vasodilation | Human Microvessels | Dose-dependent | Inhibited by endothelial denudation | [1][2] |

| Vasodilation | Human Microvessels | Partially reduced by L-NAME (NOS inhibitor) by 19.7% (not statistically significant) | L-NAME, cPTIO | [1][2] |

| Blood Pressure | Hypertensive Rats | Significant decrease | In vivo administration | [10] |

| Relaxation | Hypertensive Rat Microvessels | Improved relaxation | Ex vivo analysis |[10] |

Table 2: Intracellular Signaling Effects of 5,6-DHET Lactone in Human Endothelial Cells

| Parameter | Observation | Antagonists/Conditions | Reference |

|---|---|---|---|

| Intracellular Ca²⁺ ([Ca²⁺]i) | Dose-dependent increase | - | [1][11] |

| [Ca²⁺]i Increase vs. EETs | Similar to 5,6-EET | - | [1][11] |

| [Ca²⁺]i Increase vs. Diol | Significantly higher than 5,6-DHET (diol) | - | [1][11] |

| [Ca²⁺]i Increase | Reduced by IP₃ and ryanodine antagonists | U73122 (PLC inhibitor), 2-APB (IP₃R blocker), Ryanodine | [1][11] |

| [Ca²⁺]i Increase | Not affected by TRPV4 antagonists | HC-067047 | [1][11] |

| K⁺ Efflux | Abolished by KCa channel inhibition | Apamin (SKCa blocker) + Charybdotoxin (IKCa/BKCa blocker) |[1][2] |

Key Experimental Protocols

The characterization of 5,6-DHET lactone's vascular role relies on several key experimental techniques.

Vascular Reactivity Studies (Pressure Myography)

This protocol is used to assess the direct effect of compounds on vascular tone in isolated small arteries.

Methodology:

-

Vessel Isolation: Human microvessels (e.g., from atrial appendages obtained as surgical waste) or animal mesenteric arteries are dissected in cold physiological salt solution (PSS).[13]

-

Cannulation: An isolated arterial segment (~2 mm in length) is transferred to a pressure myograph chamber and cannulated onto two opposing glass micropipettes. The vessel is secured with sutures.

-

Pressurization: The vessel is pressurized to a physiologically relevant intraluminal pressure (e.g., 60 mmHg) and superfused with warmed (37°C), oxygenated PSS.

-

Viability Check: Endothelial integrity is confirmed by observing dilation in response to acetylcholine after pre-constriction. The smooth muscle viability is checked with a high-potassium solution.

-

Pre-constriction: Vessels are pre-constricted to ~50-60% of their resting diameter using an agonist like U46619 (a thromboxane (B8750289) A2 mimetic) or endothelin-1.

-

Drug Application: 5,6-DHET lactone is added to the superfusing bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).

-

Data Acquisition: The internal diameter of the vessel is continuously recorded using a videomicroscopy system.

-

Analysis: Vasodilation is expressed as a percentage of the maximal possible dilation. Concentration-response curves are generated to determine potency (EC₅₀). To probe mechanisms, experiments are repeated in the presence of specific inhibitors (e.g., L-NAME, KCa channel blockers, endothelium denudation).

Intracellular Calcium Imaging

This method measures changes in [Ca²⁺]i in cultured endothelial cells in response to stimuli.

Methodology:

-

Cell Culture: Human endothelial cells (e.g., HUVECs or human coronary artery endothelial cells) are cultured on glass coverslips.

-

Dye Loading: Cells are loaded with a ratiometric calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM for 45-60 minutes at 37°C). The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.

-

Imaging Setup: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source, excitation filter wheel, and a sensitive camera.

-

Baseline Measurement: Cells are superfused with a buffer (e.g., HEPES-buffered saline), and a stable baseline fluorescence is recorded. Fura-2 is alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.

-

Stimulation: The perfusion solution is switched to one containing 5,6-DHET lactone at a specific concentration.

-

Data Acquisition: The fluorescence intensity at both excitation wavelengths is recorded over time.

-

Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated. This ratio is directly proportional to the [Ca²⁺]i. The change in this ratio from baseline indicates the cellular calcium response. Experiments can be repeated with inhibitors to investigate the source of the calcium increase.[1]

Conclusion and Future Directions

The stable arachidonic acid metabolite, 5,6-DHET lactone, has emerged as a potent endothelium-dependent vasodilator and a strong candidate for an EDHF.[1][2] Its mechanism of action involves the activation of an endothelial PLC-IP₃ signaling pathway, leading to a rise in intracellular Ca²⁺, subsequent activation of IKCa and SKCa channels, and resultant endothelial hyperpolarization.[1][10] This distinguishes its action from its precursor, 5,6-EET, and its less active diol metabolite, 5,6-DHET.

For researchers and drug development professionals, 5,6-DHET lactone and its signaling pathway represent a promising therapeutic target. Unlike 5,6-EET, its chemical stability makes it a more viable candidate for pharmacological development. Future research should focus on:

-

Receptor Identification: Deorphanizing the specific endothelial receptor for 5,6-DHET lactone will be critical for developing targeted agonists.

-

In Vivo Significance: Further studies are needed to confirm its physiological and pathophysiological roles in regulating blood pressure and regional blood flow in various vascular beds and in disease models like hypertension and atherosclerosis.

-

Structure-Activity Relationships: Synthesizing and testing analogs of 5,6-DHET lactone could lead to the development of more potent and selective modulators of the EDH pathway.

Understanding the nuanced role of this lipid lactone will undoubtedly open new avenues for treating cardiovascular diseases characterized by endothelial dysfunction.

References

- 1. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of arachidonic acid lipoxygenase metabolites in the regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of cytochrome P-450 enzymes and metabolites of arachidonic acid in the control of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5,6-diHETE lactone (EPA-L) mediates hypertensive microvascular dilation by activating the endothelial GPR-PLC-IP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell swelling, heat, and chemical agonists use distinct pathways for the activation of the cation channel TRPV4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The GPR-PLC-IP3 Signaling Cascade: A Technical Guide to its Modulation by 5,6-DHET Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the G protein-coupled receptor (GPR)-Phospholipase C (PLC)-Inositol Trisphosphate (IP3) signaling cascade, a fundamental pathway in cellular communication. A particular focus is placed on the emerging role of 5,6-dihydroxyeicosatrienoic acid lactone (5,6-DHET lactone), a metabolite of arachidonic acid, as a modulator of this pathway. This document details the molecular mechanisms, presents key quantitative data, outlines comprehensive experimental protocols for studying this signaling axis, and provides visualizations of the core processes to support researchers in pharmacology and drug development.

Introduction to the GPR-PLC-IP3 Signaling Pathway

The GPR-PLC-IP3 signaling cascade is a ubiquitous mechanism by which cells transduce extracellular signals into intracellular responses. This pathway is initiated by the binding of a ligand to a G protein-coupled receptor (GPCR) on the cell surface. Specifically, GPCRs coupled to the Gq alpha subunit (Gαq) are central to this cascade.[1] Upon ligand binding, the GPCR undergoes a conformational change, activating the heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαq subunit.[1]

The activated Gαq subunit then dissociates from the Gβγ dimer and stimulates the effector enzyme, Phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3, being water-soluble, diffuses through the cytoplasm and binds to the IP3 receptor (IP3R), a ligand-gated Ca2+ channel located on the membrane of the endoplasmic reticulum (ER).[4] This binding event triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[4] This calcium surge acts as a versatile intracellular signal, modulating a wide array of cellular processes, including muscle contraction, neurotransmission, and gene expression.

5,6-DHET Lactone: An Endogenous Modulator